2,6-Dimethylhepta-1,5-dien-3-yl acetate
Description
Properties
IUPAC Name |
2,6-dimethylhepta-1,5-dien-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h6,11H,3,7H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASXXALUNZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Approaches for 2,6 Dimethylhepta 1,5 Dien 3 Yl Acetate
Classical and Contemporary Synthetic Routes to 2,6-Dimethylhepta-1,5-dien-3-yl Acetate (B1210297)
The synthesis of the target acetate is predominantly a two-step process: first, the formation of the key intermediate alcohol, 2,6-dimethyl-1,5-heptadien-3-ol, followed by its esterification. The construction of the dienol precursor is the more complex challenge, and several routes have been developed to achieve this.
Grignard Reaction Pathways for Precursor Synthesis
Grignard reactions represent a fundamental and versatile method for carbon-carbon bond formation in organic chemistry. This pathway is applicable for the synthesis of secondary alcohols, such as 2,6-dimethyl-1,5-heptadien-3-ol. The general mechanism involves the nucleophilic attack of a Grignard reagent on the carbonyl carbon of an aldehyde or ketone. youtube.com
For the synthesis of 2,6-dimethyl-1,5-heptadien-3-ol, a plausible Grignard approach involves the reaction of a suitable vinyl or allyl Grignard reagent with an appropriate aldehyde. For example, the reaction could be designed by coupling isobutenylmagnesium halide with methacrolein. The Grignard reagent would attack the aldehyde's carbonyl group, and subsequent acidic workup would protonate the resulting alkoxide to yield the desired secondary alcohol. youtube.com This classical method offers a straightforward, albeit potentially low-yielding, route to the necessary precursor.
Organolithium Reaction Approaches for 2,6-Dimethyl-1,5-heptadien-3-ol Formation
A more contemporary and highly efficient route utilizes an organolithium reagent to facilitate a google.comepo.org-Wittig rearrangement. google.com This method begins with a precursor, 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether, which is subjected to a rearrangement reaction in the presence of a strong base. google.comgoogle.com
In this process, an organolithium compound, such as n-butyllithium (n-BuLi), acts as the base to abstract a proton from the ether, creating an anionic species. This intermediate then undergoes a concerted rearrangement to form the target alcohol, 2,6-dimethyl-1,5-heptadien-3-ol, with high selectivity and yield. google.com The structural characteristics of the starting ether guide the reaction, limiting the abstraction of an allyl proton to only one side, which in turn reduces the formation of by-products. google.com Research has shown that reaction conditions, particularly temperature, can be optimized to maximize yield and purity. google.com
Table 1: Effect of Temperature on Organolithium-Mediated Synthesis of 2,6-Dimethyl-1,5-heptadien-3-ol
| Reaction Temperature (°C) | Crude Yield (%) | Purity (%) |
|---|---|---|
| -70 to -65 | 76.2 | 78.0 |
| -35 to -30 | 84.5 | 83.0 |
Data sourced from patent information describing the synthesis using n-butyllithium. google.com
Zinc Powder-Mediated Strategies for Carbon-Carbon Bond Formation
A Barbier-type reaction employing zinc powder offers an alternative pathway for the one-pot synthesis of 2,6-dimethyl-1,5-heptadien-3-ol. This method is advantageous as it can be performed in aqueous conditions. The reaction involves stirring a mixture of 2-methylprop-2-enal (methacrolein), 1-chloro-3-methylbut-2-ene, and zinc powder in a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with a co-solvent like tetrahydrofuran (B95107) (THF). psu.edu
The zinc metal facilitates the carbon-carbon bond formation between the chlorinated compound and the aldehyde. Once the zinc dust is consumed, the organic layer is separated and purified. This strategy has been reported to produce the desired alcohol with a high yield of 80%. psu.edu
Table 2: Zinc Powder-Mediated Synthesis of 2,6-Dimethyl-1,5-heptadien-3-ol
| Reagent 1 | Reagent 2 | Mediator | Solvent System | Reported Yield (%) |
|---|---|---|---|---|
| 2-Methylprop-2-enal | 1-Chloro-3-methylbut-2-ene | Zinc Powder | Saturated NH₄Cl / THF | 80 |
Data sourced from a study on the synthesis of the Comstock mealybug pheromone. psu.edu
Catalytic Pyrolysis and Liquid-Phase Catalytic Methods for Diene Synthesis
Advanced approaches for diene synthesis include catalytic pyrolysis and liquid-phase catalysis, which are central to modern green chemistry and industrial processes. epo.orgrsc.orgresearchgate.net
Catalytic Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen and in the presence of a catalyst. researchgate.net This technique can break down complex molecules into simpler, valuable products like dienes. While not specifically documented for the direct synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate from a larger precursor, the pyrolysis of esters is a known method for creating alkenes and could theoretically be adapted for such purposes.
Liquid-Phase Catalytic Methods involve reactions where the reactants and catalyst are in a liquid medium. psi.chwisc.edu These methods are promising for the synthesis of dienes from various functionalized molecules like alcohols. epo.org For instance, the catalytic 1,4-dihydroxylation of 1,3-dienes is a known transformation, and similar principles of liquid-phase catalysis could be applied to reactions like the dehydration of diols to form the necessary diene structure. rsc.orgnih.gov These methods offer potential for high selectivity and more environmentally benign reaction conditions compared to classical stoichiometric approaches.
Precursor Chemistry and Intermediate Transformations in 2,6-Dimethylhepta-1,5-dien-3-yl Acetate Synthesis
Synthesis of 2,6-Dimethyl-1,5-heptadien-3-ol as a Key Intermediate
As detailed in the sections above, 2,6-dimethyl-1,5-heptadien-3-ol is the central precursor to the final acetate product. google.com Its synthesis via organolithium, zinc-mediated, or Grignard pathways forms the crucial carbon skeleton of the target molecule. psu.edugoogle.com
Once the alcohol is synthesized and purified, the final step is a straightforward acetylation reaction. This esterification can be achieved using several standard methods:
Reaction with Acetyl Chloride: The alcohol is dissolved in a solvent like diethyl ether with a base such as pyridine (B92270), and acetyl chloride is added dropwise. This reaction proceeds efficiently, with reported yields of around 80%. psu.edu
Reaction with Acetic Anhydride (B1165640): An alternative method involves using acetic anhydride as the acetylating agent. This reaction can be catalyzed by various acids, including inorganic acids (e.g., sulfuric acid), sulfonic acids, or Lewis acids (e.g., zinc chloride). google.com
Following the reaction, a standard workup involving extraction and washing, followed by distillation, yields the final product, 2,6-dimethylhepta-1,5-dien-3-yl acetate. psu.edugoogle.com A reported purification by distillation can yield the final acetate with a purity of 97.9% and a yield of 90.5% for the acetylation step. google.com
Acetylation Reactions of Alcohol Precursors to Yield 2,6-Dimethylhepta-1,5-dien-3-yl Acetate
The final step in many synthetic routes to 2,6-dimethylhepta-1,5-dien-3-yl acetate is the acetylation of its corresponding alcohol precursor, 2,6-dimethylhepta-1,5-dien-3-ol. This transformation is crucial for obtaining the target acetate and can be achieved through several established methods.
One common and effective method involves the use of an acetylating agent in the presence of a base or catalyst. A widely employed procedure utilizes acetyl chloride as the acetylating agent with pyridine serving as both a catalyst and an acid scavenger. In a typical reaction, 2,6-dimethylhepta-1,5-dien-3-ol is dissolved in an inert solvent like absolute diethyl ether, followed by the addition of pyridine. Acetyl chloride is then added dropwise to the solution. The reaction mixture is typically stirred for an extended period, often overnight, to ensure complete conversion. The pyridine neutralizes the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. masterorganicchemistry.compsu.edu
Another frequently used acetylating agent is acetic anhydride. This reagent can be used in conjunction with a Lewis acid catalyst, such as zinc chloride (ZnCl₂), or a base like pyridine. For instance, the acetylation can be carried out by treating 2,6-dimethylhepta-1,5-dien-3-ol with acetic anhydride in a solvent like toluene (B28343) or acetonitrile, with the addition of a catalytic amount of zinc chloride. google.com Alternatively, pyridine can be used as the base in reactions with acetic anhydride. google.com
The choice of acetylating agent and catalyst system can influence the reaction conditions and the final yield and purity of the product. Besides the reaction of the alcohol with an acetylating agent, other methods for acetylation include the dehydration reaction between the alcohol and acetic acid, and an ester exchange reaction with an acetate ester. sciepub.com
Optimization Strategies and Yield Enhancement in the Synthesis of 2,6-Dimethylhepta-1,5-dien-3-yl Acetate
To enhance the industrial and economic viability of 2,6-dimethylhepta-1,5-dien-3-yl acetate production, significant research has focused on optimizing the synthetic process to maximize yield and purity.
The optimization of reaction conditions is a critical factor in improving the yield of 2,6-dimethylhepta-1,5-dien-3-yl acetate. Key parameters that are often adjusted include temperature, the choice of solvent, and the stoichiometry of the reactants.
Temperature: The reaction temperature for the acetylation step is carefully controlled to balance reaction rate and selectivity. For instance, when using acetic anhydride and zinc chloride in toluene, the reaction can be conducted at a temperature range of 45°C to 60°C. google.com In another example using acetic anhydride and pyridine in acetonitrile, the temperature is maintained between 35°C and 40°C. google.com Lowering the temperature can sometimes improve selectivity and reduce the formation of byproducts, although it may also decrease the reaction rate.
Solvent Systems: The choice of solvent can significantly impact the reaction's efficiency. Common solvents for acetylation include ethers like diethyl ether and tetrahydrofuran (THF), hydrocarbons such as toluene, and nitriles like acetonitrile. masterorganicchemistry.comgoogle.com The solvent is chosen based on its ability to dissolve the reactants, its inertness to the reaction conditions, and its ease of removal during product isolation. In some cases, solvent-free conditions have been explored to develop more environmentally friendly processes.
Reagent Stoichiometry: The molar ratio of the alcohol precursor, acetylating agent, and catalyst is a key parameter for optimization. An excess of the acetylating agent, such as acetyl chloride or acetic anhydride, is often used to ensure complete conversion of the alcohol. For example, a 1.5-fold molar excess of both acetyl chloride and pyridine relative to the alcohol has been used. masterorganicchemistry.com In a different procedure with acetic anhydride, a 2-fold molar excess was employed. google.com While a larger excess can drive the reaction forward, it can also lead to increased costs and more complex purification. Therefore, the stoichiometry is carefully optimized to find a balance between high conversion and process efficiency.
The following table summarizes optimized reaction conditions from a patented synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Alcohol Precursor | 2,6-dimethyl-1,5-heptadien-3-ol | 2,6-dimethyl-1,5-heptadien-3-ol |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |
| Catalyst/Base | Zinc Chloride | Pyridine |
| Solvent | Toluene | Acetonitrile |
| Temperature | 45-60°C | 35-40°C |
| Yield | 90.5% | Data not specified |
| Purity | 97.9% | Data not specified |
The selection of an appropriate catalyst is crucial for an efficient acetylation reaction. Common catalysts include bases like pyridine and Lewis acids such as zinc chloride. masterorganicchemistry.comorgsyn.org Pyridine acts as a nucleophilic catalyst and also serves as a base to neutralize the HCl generated when using acetyl chloride, which helps to drive the equilibrium towards the product. psu.eduresearchgate.net
Zinc chloride is an effective Lewis acid catalyst for acetylations using acetic anhydride. orgsyn.org For industrial applications, the stability and reusability of the catalyst are important considerations. To this end, heterogeneous catalysts have been developed. For example, silica-supported zinc chloride (SiO₂-ZnCl₂) has been shown to be an efficient and reusable catalyst for the acetylation of alcohols. wikipedia.org Thermogravimetric analysis of SiO₂-ZnCl₂ has indicated its stability at temperatures up to and beyond the typical reaction temperature of 80°C, with no significant loss of the catalyst from the support. wikipedia.org The use of such supported catalysts simplifies the work-up procedure, as the catalyst can be easily removed by filtration and recycled. wikipedia.org
2,6-Dimethylhepta-1,5-dien-3-ol is a chiral molecule, and therefore, its acetate can exist as different enantiomers. In many biological applications, such as pheromones, typically only one enantiomer is active. This necessitates synthetic methods that can control the stereochemistry of the product.
One powerful approach for achieving stereochemical control is through enantioselective synthesis. Lipases are enzymes that have been successfully employed for the kinetic resolution of racemic alcohols, including allylic alcohols, through enantioselective acylation. mnstate.eduorganic-chemistry.org In a lipase-catalyzed kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, one as the acetate and the other as the alcohol.
For instance, lipase (B570770) B from Candida antarctica (CALB) has demonstrated excellent enantioselectivity in the transesterification of various aliphatic secondary alcohols, yielding enantiopure alcohols and acetates with enantiomeric excesses often exceeding 99%. organic-chemistry.org This method involves reacting the racemic alcohol with an acyl donor, such as an ester, in the presence of the lipase. The choice of solvent can also play a role, with ionic liquids being explored as recyclable media for these enzymatic reactions. google.commnstate.edu While a specific application to 2,6-dimethylhepta-1,5-dien-3-ol is not detailed in the provided sources, the general success of this method with structurally similar allylic alcohols suggests its potential applicability. mnstate.eduorganic-chemistry.org
The following table illustrates the effectiveness of lipase-catalyzed enantioselective acylation for a representative allylic alcohol.
| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Candida antarctica lipase (CALB) | (±)-oct-1-en-3-ol | Vinyl acetate | (R)-oct-1-en-3-ol and (S)-oct-1-en-3-yl acetate | >99% for both |
The synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate inevitably produces byproducts that must be effectively removed to obtain a high-purity product. The nature of these byproducts depends on the synthetic route and the reagents used.
In acetylation reactions using acetyl chloride and pyridine, the primary byproducts are pyridinium (B92312) hydrochloride, which is formed from the reaction of pyridine with the generated HCl. masterorganicchemistry.compsu.edu During the work-up, the reaction mixture is typically washed with water to remove the water-soluble pyridinium salt. A subsequent wash with a saturated sodium bicarbonate solution helps to neutralize any remaining acid and remove unreacted acetyl chloride. masterorganicchemistry.com A final wash with brine is often performed to aid in the separation of the aqueous and organic layers. masterorganicchemistry.com
When the precursor alcohol is synthesized via a Grignard reaction, potential byproducts from that stage can carry over. For example, in the synthesis of an alcohol via a Grignard reaction, Wurtz coupling products, such as biphenyl (B1667301) in the case of using phenylmagnesium bromide, can be a significant impurity. mnstate.eduresearchgate.net These nonpolar byproducts can be challenging to separate from the desired product.
The final purification of 2,6-dimethylhepta-1,5-dien-3-yl acetate is commonly achieved by distillation under reduced pressure. masterorganicchemistry.comgoogle.com This technique is effective for separating the volatile product from less volatile byproducts and catalyst residues. The purity of the final product is often verified using gas chromatography (GC). psu.edu
Comparative Analysis of Synthetic Methodologies for 2,6-Dimethylhepta-1,5-dien-3-yl Acetate
Grignard-Based Synthesis:
Wittig Reaction-Based Synthesis:
An alternative approach to construct the carbon skeleton could involve a Wittig reaction. The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com To synthesize the precursor alcohol, a Wittig reaction could be employed to create one of the double bonds in the molecule, followed by further transformations. For example, a Wittig reaction could be used to prepare an α,β-unsaturated ester, which could then be reduced to the allylic alcohol and subsequently acetylated. While the Wittig reaction is highly versatile, it can sometimes produce a mixture of E and Z isomers, which may require separation. organic-chemistry.org The phosphine (B1218219) oxide byproduct can also sometimes complicate purification, although methods exist to facilitate its removal. delval.edu
Comparative Overview:
| Feature | Grignard-Based Synthesis | Wittig Reaction-Based Synthesis |
| Key C-C Bond Formation | Addition of an organometallic reagent to a carbonyl group | Reaction of a phosphonium ylide with a carbonyl group |
| Precursor to Acetate | 2,6-dimethylhepta-1,5-dien-3-ol | A precursor that can be converted to 2,6-dimethylhepta-1,5-dien-3-ol |
| Reported Yield | >60% overall yield for a specific route masterorganicchemistry.com | Generally good yields, but can be route-dependent |
| Stereoselectivity | Can be controlled with chiral auxiliaries or catalysts | Can produce E/Z mixtures depending on the ylide stability |
| Byproducts | Magnesium salts, potentially Wurtz coupling products mnstate.eduresearchgate.net | Triphenylphosphine oxide delval.edu |
| Reaction Conditions | Often requires anhydrous conditions, though Barbier-type reactions can be more tolerant masterorganicchemistry.comresearchgate.net | Generally tolerant of various functional groups |
Assessment of Advantages and Limitations of Various Synthetic Routes
Several synthetic pathways to 2,6-dimethylhepta-1,5-dien-3-yl acetate have been reported, each with a distinct set of advantages and limitations. A primary route involves the formation of the precursor alcohol, 2,6-dimethylhepta-1,5-dien-3-ol, followed by its acetylation.
Another significant advancement in the synthesis of the precursor alcohol is the studiamsu.mdgoogle.com-Wittig rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether. google.com This method is characterized by its high selectivity and yield in a convenient one-step process to form 2,6-dimethylhepta-1,5-dien-3-ol. google.com The structural features of the starting ether limit the abstraction of an allyl proton to a specific position, thereby reducing the formation of byproducts. google.com The subsequent acetylation can be achieved through various standard methods, such as reaction with an acetylating agent or an ester exchange reaction. google.com
Older methods, in contrast, have faced challenges. For instance, some production methods required the use of high-performance liquid chromatography for purification, making large-scale synthesis difficult. google.com Other routes had issues with low yields. google.com
Table 1: Comparison of Synthetic Routes to 2,6-Dimethylhepta-1,5-dien-3-yl Acetate
| Synthetic Route | Key Reactants | Key Reagents/Catalysts | Intermediate | Reported Yield | Advantages | Limitations |
| Barbier-Type Reaction followed by Acetylation psu.edu | 2-Methylpropenal, 1-Chloro-3-methylbut-2-ene | Zinc powder, Pyridine, Acetyl chloride | 2,6-Dimethylhepta-1,5-dien-3-ol | >60% (overall) | High overall yield, avoids expensive and unstable organometallic intermediates. psu.edu | The use of chlorinated starting material and pyridine may present environmental and handling considerations. |
| studiamsu.mdgoogle.com-Wittig Rearrangement followed by Acetylation google.com | 2-Methyl-3-buten-2-yl 2-methyl-2-propenyl ether | Base (e.g., n-butyllithium), Acetylating agent | 2,6-Dimethylhepta-1,5-dien-3-ol | 90.5% (for acetylation step) | High selectivity and yield for the alcohol intermediate, convenient one-step rearrangement, reduces byproducts. google.com | Requires the synthesis of the starting ether and the use of a strong base like n-butyllithium. |
Evaluation of Scale-Up Applicability and Industrial Feasibility
The industrial feasibility of producing 2,6-dimethylhepta-1,5-dien-3-yl acetate hinges on factors such as cost-effectiveness, process efficiency, safety, and waste generation. The development of more recent synthetic methods has significantly improved the prospects for large-scale, economical production. google.com
The synthetic route utilizing a studiamsu.mdgoogle.com-Wittig rearrangement is presented as an industrially and economically viable method. google.com The high yield and selectivity of this process are key contributors to its industrial applicability, as they minimize the need for extensive purification and reduce the formation of waste byproducts. google.com The ability to produce the target compound efficiently and at a low cost is a significant advantage for commercial applications, such as in pest management through mating disruption or mass trapping. google.com The patent for this method explicitly states that it allows for the convenient and economical industrial production of 2,6-dimethylhepta-1,5-dien-3-yl acetate. google.com
Table 2: Industrial Feasibility Assessment of Synthetic Routes
| Synthetic Route | Starting Material Cost & Availability | Process Efficiency & Yield | Safety & Handling | Waste Generation | Overall Industrial Feasibility |
| Barbier-Type Reaction followed by Acetylation psu.edu | Moderate. 1-Chloro-3-methylbut-2-ene and 2-methylpropenal are industrially available. | High (>60% overall yield). psu.edustudiamsu.md | Requires handling of a chlorinated compound and pyridine. Zinc powder is a flammable solid. | Produces inorganic salts as byproducts. | Good. Offers a significant improvement in yield over older methods and avoids expensive reagents. psu.edu |
| studiamsu.mdgoogle.com-Wittig Rearrangement followed by Acetylation google.com | The starting ether needs to be synthesized, but the precursors are common chemicals. | Very high (90.5% for acetylation). google.com High selectivity in the rearrangement step. google.com | Requires the use of a pyrophoric reagent (n-butyllithium), which demands strict safety protocols for large-scale use. | Reduced byproducts due to high selectivity. google.com | Excellent. Described as an industrial and economical method with high efficiency and purity of the final product. google.com |
Chemical Reactivity and Mechanistic Studies of 2,6 Dimethylhepta 1,5 Dien 3 Yl Acetate
Electrophilic and Nucleophilic Reactions of 2,6-Dimethylhepta-1,5-dien-3-yl Acetate (B1210297)
The reactivity of 2,6-dimethylhepta-1,5-dien-3-yl acetate is twofold, involving the electrophilic nature of the acetate's carbonyl carbon and the nucleophilic character of the two π-bonds.
Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the acetate group. This compound is commonly synthesized via the nucleophilic acyl substitution of its precursor alcohol, 2,6-dimethylhepta-1,5-dien-3-ol, with an acetylating agent like acetyl chloride in the presence of a base such as pyridine (B92270). nih.govgoogle.com In this reaction, the oxygen atom of the alcohol acts as the nucleophile.
Conversely, the ester can undergo nucleophilic acyl substitution, such as hydrolysis, under either acidic or basic conditions to yield 2,6-dimethylhepta-1,5-dien-3-ol and an acetate salt or acetic acid, respectively. libretexts.orgyoutube.com The mechanism under basic conditions involves the attack of a nucleophile (e.g., hydroxide) on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the leaving group. byjus.commasterorganicchemistry.com
Electrophilic Reactions: The two double bonds are electron-rich and thus susceptible to electrophilic addition. libretexts.org When reacting with an electrophile like hydrogen bromide (HBr), protonation will occur at the double bond that leads to the most stable carbocation intermediate. libretexts.orgyoutube.com
Addition to the C5=C6 bond: Protonation of the C5 carbon yields a stable tertiary carbocation at C6.
Addition to the C1=C2 bond: Protonation of the C1 carbon (Markovnikov's rule) results in a secondary carbocation at C2. youtube.comyoutube.com
Between these possibilities, the formation of the tertiary carbocation at C6 is generally more favorable, making the C5=C6 double bond more reactive towards electrophiles than the C1=C2 double bond. The subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation completes the addition.
| Reaction Type | Reagents | Functional Group Involved | Product(s) |
| Nucleophilic Acyl Substitution (Synthesis) | 2,6-Dimethylhepta-1,5-dien-3-ol, Acetyl Chloride, Pyridine | Hydroxyl | 2,6-Dimethylhepta-1,5-dien-3-yl acetate nih.gov |
| Nucleophilic Acyl Substitution (Hydrolysis) | Water, Acid or Base Catalyst | Acetate | 2,6-Dimethylhepta-1,5-dien-3-ol, Acetic Acid/Acetate libretexts.org |
| Electrophilic Addition | HBr, HCl | C1=C2 and C5=C6 double bonds | Haloalkane derivatives |
Cycloaddition Reactions Involving the Diene Moiety
The term "diene" in the name 2,6-dimethylhepta-1,5-dien-3-yl acetate refers to the presence of two double bonds. However, as they are located at positions 1 and 5, they are isolated (non-conjugated) and cannot function as the 4π-electron component required for a standard Diels-Alder reaction. wikipedia.org Instead, one of the alkene moieties can act as the 2π-electron component, known as the dienophile. wikipedia.org
In a hypothetical Diels-Alder reaction, one of the double bonds of 2,6-dimethylhepta-1,5-dien-3-yl acetate would serve as the dienophile, reacting with a separate, conjugated diene. The Diels-Alder reaction is a concerted process that forms a six-membered ring. wikipedia.orglibretexts.org The rate of reaction is enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com The alkyl and acetate groups on the dienophile are not strongly activating or deactivating in this context.
The two double bonds within the molecule offer two potential sites for cycloaddition:
The C1=C2 double bond: Being monosubstituted, it is less sterically hindered.
The C5=C6 double bond: Being trisubstituted, it is more sterically hindered but more electron-rich, which can influence reactivity.
The reaction of 2,6-dimethylhepta-1,5-dien-3-yl acetate (acting as a dienophile) with a simple conjugated diene, such as 1,3-butadiene, would yield a substituted cyclohexene (B86901) derivative. wikipedia.orglibretexts.org If the C1=C2 bond were to react, the product would be a cyclohexene ring attached to the rest of the molecule at the C2 position. If the C5=C6 bond reacted, a more highly substituted cyclohexene ring would be formed. The general outcome is the formation of two new carbon-carbon sigma bonds and a new pi bond within the newly formed ring. libretexts.org
Hypothetical Diels-Alder Reaction Products
| Dienophile Component | Reactant Diene | Resulting Cyclohexene Derivative Structure |
|---|---|---|
| C1=C2 bond of the title compound | 1,3-Butadiene | 4-(1-acetoxy-5-methylhex-4-en-2-yl)cyclohexene |
Oxidation and Reduction Pathways of 2,6-Dimethylhepta-1,5-dien-3-yl Acetate
The double bonds in 2,6-dimethylhepta-1,5-dien-3-yl acetate can be oxidized. Epoxidation, the addition of a single oxygen atom across a double bond to form an epoxide, can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). libretexts.org Research on the epoxidation of dienes shows that the reaction is generally quantitative and stereospecific. researchgate.net Given that the C5=C6 double bond is more substituted and thus more electron-rich, it is expected to be more nucleophilic and react faster with the electrophilic oxygen from the peroxy acid than the C1=C2 bond. researchgate.net This would allow for selective monoepoxidation at the C5-C6 position under controlled conditions. Dihydroxylation can be performed using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to form diols at the sites of the double bonds.
The double bonds can be reduced through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction converts the alkenes into alkanes. Due to the different steric environments and substitution patterns, selective hydrogenation may be possible. The less-substituted C1=C2 double bond may be hydrogenated more readily than the more sterically hindered, trisubstituted C5=C6 double bond under specific catalytic conditions. Complete hydrogenation of both double bonds would result in the formation of 2,6-dimethylheptan-3-yl acetate. Asymmetric hydrogenation of similar substrates using chiral ruthenium catalysts has been shown to be effective, suggesting that enantioselective reductions could be possible. nih.gov
Summary of Oxidation and Reduction Reactions
| Reaction | Reagent(s) | Expected Major Product (Selective Conditions) | Final Product (Forcing Conditions) |
|---|---|---|---|
| Epoxidation | 1 equivalent m-CPBA | 5,6-epoxy-2,6-dimethylhept-1-en-3-yl acetate | 1,2:5,6-diepoxy-2,6-dimethylheptan-3-yl acetate |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 2,6-dimethylhept-5-en-3-yl acetate | 2,6-dimethylheptan-3-yl acetate |
Substitution Reactions at Vinylic and Allylic Positions
The presence of both vinylic and allylic positions in 2,6-dimethylhepta-1,5-dien-3-yl acetate allows for a range of substitution reactions, primarily driven by electrophilic and radical mechanisms.
Electrophilic attack on 2,6-dimethylhepta-1,5-dien-3-yl acetate is expected to proceed via the formation of a resonance-stabilized allylic carbocation. The reaction is initiated by the addition of an electrophile (E+) to one of the carbon-carbon double bonds. The molecule has two non-equivalent double bonds: a monosubstituted terminal double bond (C1-C2) and a trisubstituted internal double bond (C5-C6).
Protonation or attack by an electrophile at the C1 position would lead to a secondary carbocation at C2, which is allylic and can be stabilized by resonance. Alternatively, attack at the C5 position would generate a tertiary carbocation at C6, which is also allylic. Due to the greater stability of a tertiary carbocation compared to a secondary one, the formation of the tertiary allylic carbocation is generally favored.
The subsequent reaction with a nucleophile (Nu-) can occur at either of the carbon atoms bearing the delocalized positive charge in the resonance hybrid of the allylic carbocation. This can lead to the formation of both 1,2- and 1,4-addition products. libretexts.org
Halogenation of 2,6-dimethylhepta-1,5-dien-3-yl acetate can proceed through different mechanisms depending on the reaction conditions. In the presence of electrophilic halogenating agents like Br₂ or Cl₂, the reaction likely follows the electrophilic addition mechanism described above.
However, under conditions that favor radical reactions, such as the use of N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxides), allylic halogenation is expected to occur. openochem.orgyoutube.comslideshare.net This process involves the abstraction of a hydrogen atom from one of the allylic positions (C3, C4, or C7) to form a resonance-stabilized allylic radical. The bromine radical then reacts with this delocalized radical to yield a mixture of allylic bromides. The abstraction of a hydrogen atom from the C3 position is sterically hindered by the acetate group. Therefore, hydrogen abstraction is more likely to occur at the C4 or C7 positions.
The interaction with other electrophiles, such as strong acids, can lead to protonation of the double bonds and subsequent rearrangement or addition reactions.
Table 1: Potential Products of Electrophilic and Radical Halogenation
| Reaction Type | Reagent | Probable Intermediate | Potential Product(s) |
| Electrophilic Addition | Br₂ | Resonance-stabilized allylic carbocation | Dibromo-adducts |
| Radical Substitution | NBS, light/heat | Resonance-stabilized allylic radical | Monobromo-substituted isomers at allylic positions |
Investigation of Rearrangement Reactions and Isomerization Processes
The 1,5-diene framework of 2,6-dimethylhepta-1,5-dien-3-yl acetate makes it a candidate for sigmatropic rearrangements, most notably the Cope rearrangement. nih.govnih.govrsc.org The Cope rearrangement is a thermally or catalytically induced wiley-vch.dewiley-vch.de-sigmatropic rearrangement of a 1,5-diene, which proceeds through a cyclic transition state. For 2,6-dimethylhepta-1,5-dien-3-yl acetate, this would involve the reorganization of the sigma and pi bonds to form an isomeric 1,5-diene. The position of the equilibrium would be influenced by the relative thermodynamic stabilities of the starting material and the rearranged product.
Acid-catalyzed isomerization is also a plausible reaction pathway. Protonation of one of the double bonds can lead to the formation of an allylic carbocation, which can then undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation, followed by deprotonation to yield an isomeric diene. The acetate group itself can also participate in rearrangements, particularly under acidic conditions, potentially leading to the formation of isomeric acetates. rsc.org For instance, an acid-catalyzed rearrangement could lead to the migration of the acetate group to a different position on the carbon skeleton.
Polymerization Tendencies and Inhibition Strategies
The presence of two double bonds suggests that 2,6-dimethylhepta-1,5-dien-3-yl acetate could undergo polymerization. Radical polymerization is a common method for polymerizing alkenes. libretexts.orglibretexts.org However, allylic compounds, such as allyl acetate, are known to be relatively poor monomers for radical polymerization. acs.orgacs.org This is due to a process called degradative chain transfer, where the propagating radical abstracts an allylic hydrogen from a monomer molecule. This results in the formation of a stable, resonance-delocalized allylic radical that is less reactive and less likely to initiate a new polymer chain, thus terminating the polymerization process.
Given the presence of multiple allylic hydrogens in 2,6-dimethylhepta-1,5-dien-3-yl acetate, it is expected to exhibit similar behavior, leading to low molecular weight oligomers rather than high polymers under typical radical polymerization conditions.
To inhibit unwanted polymerization, especially during storage or other chemical transformations, radical inhibitors are commonly employed. These are compounds that can react with and quench radical species, preventing the initiation of polymerization. Examples of common radical inhibitors include hydroquinone (B1673460) and butylated hydroxytoluene (BHT).
Table 2: Summary of Reactivity
| Reaction Class | Key Features | Expected Outcome |
| Electrophilic Substitution | Formation of resonance-stabilized allylic carbocations. | Mixture of addition products. |
| Halogenation (Radical) | Formation of resonance-stabilized allylic radicals. | Mixture of allylic halides. |
| Rearrangement | wiley-vch.dewiley-vch.de-Sigmatropic (Cope) rearrangement is possible. Acid-catalyzed isomerization via carbocations. | Formation of isomeric dienes and/or acetates. |
| Polymerization | Susceptible to radical polymerization, but prone to degradative chain transfer. | Formation of low molecular weight oligomers. |
Analytical Techniques for Structural Elucidation and Purity Assessment of 2,6 Dimethylhepta 1,5 Dien 3 Yl Acetate
Chromatographic Methods for Separation and Quantification
Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of 2,6-dimethylhepta-1,5-dien-3-yl acetate (B1210297), methods like Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) play crucial roles.
Gas Chromatography (GC) for Purity Analysis
Gas Chromatography is a powerful tool for determining the purity of volatile compounds like 2,6-dimethylhepta-1,5-dien-3-yl acetate. In this method, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature that helps in its identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, making GC an excellent quantitative technique. For instance, in the synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate, GC analysis has been used to confirm the purity of the final product, with results showing a purity of 97.9% google.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and broken down into charged fragments. The pattern of these fragments, or the mass spectrum, serves as a molecular fingerprint, allowing for definitive identification.
For 2,6-dimethylhepta-1,5-dien-3-yl acetate, GC-MS analysis provides crucial data for its structural elucidation. The mass spectrum shows a molecular ion peak (M⁺) at an m/z of 182, which corresponds to the molecular weight of the compound. The fragmentation pattern is also characteristic, showing significant peaks that represent the loss of specific parts of the molecule, such as the acetic acid group google.com.
Table 1: GC-MS Fragmentation Data for 2,6-Dimethylhepta-1,5-dien-3-yl Acetate google.com
| Mass-to-Charge Ratio (m/z) | Interpretation |
|---|---|
| 182 | Molecular Ion (M⁺) |
| 122 | Loss of acetic acid (M⁺ - CH₃COOH) |
| 107 | Further fragmentation |
| 91 | Further fragmentation |
| 79 | Further fragmentation |
| 69 | Further fragmentation |
| 53 | Further fragmentation |
This data was obtained using Electron Ionization (EI) at 70 eV.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate from its precursor, 2,6-dimethyl-1,5-heptadien-3-ol, TLC can be used to track the conversion of the starting material to the product. A small sample of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The starting alcohol is more polar than the resulting acetate ester. Consequently, the product will travel further up the plate, resulting in a higher Retention Factor (Rf) value. By observing the disappearance of the starting material spot and the appearance of the product spot over time, the reaction's completion can be determined.
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for determining the detailed molecular structure of a compound by examining how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR gives information about the different types of protons in a molecule and their immediate chemical environment. The spectrum of 2,6-dimethylhepta-1,5-dien-3-yl acetate shows distinct signals for each set of non-equivalent protons google.com.
Table 2: ¹H NMR Spectral Data for 2,6-Dimethylhepta-1,5-dien-3-yl Acetate google.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 1.60 | s | 3H | Methyl group protons |
| 1.68 | s | 3H | Methyl group protons |
| 1.72 | s | 3H | Methyl group protons |
| 2.04 | s | 3H | Acetate methyl protons |
| 2.32 | ddt | 2H | Methylene protons |
| 4.87 | t | 1H | Vinylic proton |
| 4.93 | s | 1H | Vinylic proton |
| 5.03 | t | 1H | Vinylic proton |
Spectrum recorded in CDCl₃ at 500 MHz.
Table 3: ¹³C NMR Spectral Data for 2,6-Dimethylhepta-1,5-dien-3-yl Acetate google.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 17.85 | Methyl Carbon |
| 18.31 | Methyl Carbon |
| 21.15 | Acetate Methyl Carbon |
| 25.70 | Methyl Carbon |
| 31.50 | Methylene Carbon |
| 77.00 | Methine Carbon (C-O) |
| 112.62 | Vinylic Carbon (=CH₂) |
| 118.93 | Vinylic Carbon (=CH) |
| 134.23 | Vinylic Carbon (quaternary) |
| 143.01 | Vinylic Carbon (quaternary) |
Spectrum recorded in CDCl₃ at 126 MHz.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared Spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For 2,6-dimethylhepta-1,5-dien-3-yl acetate, the IR spectrum would be expected to show strong absorption bands characteristic of an ester and the alkene groups. Key absorptions would include a strong C=O stretch for the ester carbonyl group, typically around 1735-1750 cm⁻¹, and C-O stretching bands. The presence of C=C double bonds would be indicated by stretching vibrations around 1650-1670 cm⁻¹. This would be a clear distinction from its precursor alcohol, which would show a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and lack the characteristic ester C=O stretch google.com.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel compounds and the confirmation of known structures, such as 2,6-dimethylhepta-1,5-dien-3-yl acetate. This powerful method is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy and precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of a compound's elemental composition, a critical step in its identification and characterization.
The fundamental principle of HRMS lies in its capacity to resolve ions with very small differences in mass. This high resolving power is essential to differentiate between ions that may have the same nominal mass but differ in their elemental composition. For 2,6-dimethylhepta-1,5-dien-3-yl acetate, with a molecular formula of C₁₁H₁₈O₂, HRMS can provide an experimentally measured mass that is very close to the theoretically calculated exact mass.
In a typical HRMS workflow, the sample is first ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. These ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer. These instruments can measure m/z values to several decimal places, providing the data necessary for accurate mass determination.
The accurate mass measurement is then used to calculate the elemental formula of the ion. This is achieved by comparing the experimentally determined mass with the theoretical masses of all possible elemental combinations within a specified mass tolerance. For 2,6-dimethylhepta-1,5-dien-3-yl acetate, the expected protonated molecule ([M+H]⁺) would have the formula [C₁₁H₁₉O₂]⁺. The theoretical exact mass for this ion is calculated to be 183.1385 Da. An experimentally obtained value that closely matches this theoretical mass, typically with a mass error of less than 5 ppm, provides strong evidence for the proposed elemental composition.
The precision of this technique is paramount for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For instance, another compound with a different combination of carbon, hydrogen, and oxygen atoms might have a nominal mass of 182, but its exact mass would differ slightly from that of 2,6-dimethylhepta-1,5-dien-3-yl acetate, a difference that is readily detectable by HRMS.
The data obtained from HRMS analysis is typically presented in a table that includes the observed m/z, the calculated m/z for the proposed formula, the mass error in ppm, and the determined molecular formula. This information, combined with data from other analytical techniques such as NMR spectroscopy and infrared spectroscopy, provides a comprehensive and definitive structural characterization of the compound.
| Observed m/z | Calculated m/z | Mass Error (ppm) | Determined Molecular Formula | Ion Species |
| 183.1382 | 183.1385 | -1.64 | C₁₁H₁₉O₂ | [M+H]⁺ |
This interactive table demonstrates the typical results from an HRMS analysis. The low mass error provides high confidence in the determined molecular formula.
Occurrence and Biological Relevance of 2,6 Dimethylhepta 1,5 Dien 3 Yl Acetate
Natural Occurrence and Biosynthesis Pathways
While some sources suggest the presence of various bioactive compounds in the latex of plants like Calotropis gigantea, detailed chemical analyses, including Gas Chromatography-Mass Spectrometry (GC-MS) studies, have not definitively identified 2,6-Dimethylhepta-1,5-dien-3-yl acetate (B1210297) as a constituent of its latex mdpi.com. The latex of C. gigantea is known to contain a rich array of phytochemicals, including terpenes, flavonoids, and alkaloids, but this specific acetate is not listed among the major identified volatile compounds in prominent studies mdpi.com. Similarly, analyses of the related species, Calotropis procera, have identified other dimethylated compounds, but not 2,6-Dimethylhepta-1,5-dien-3-yl acetate researchgate.net.
The precise biosynthetic pathways for 2,6-Dimethylhepta-1,5-dien-3-yl acetate within natural systems, such as the Comstock mealybug, are not extensively detailed in current scientific literature. However, its chemical structure suggests a likely origin from terpenoid pathways. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and insects, and the carbon skeleton of 2,6-Dimethylhepta-1,5-dien-3-yl acetate is consistent with irregular monoterpene derivatives. The synthesis often involves the precursor 2,6-Dimethylhepta-1,5-dien-3-ol, which is then acetylated to form the final acetate compound studiamsu.md. While efficient chemical synthesis routes have been developed for industrial production, the specific enzymatic steps and genetic regulation of its natural production in insects remain an area for further research studiamsu.mdstudiamsu.md.
Role as a Pheromone in Chemo-communication
The most well-documented biological role of 2,6-Dimethylhepta-1,5-dien-3-yl acetate is as a potent sex pheromone for the Comstock mealybug, Pseudococcus comstocki.
2,6-Dimethylhepta-1,5-dien-3-yl acetate has been conclusively identified as the primary component of the female-emitted sex pheromone of the Comstock mealybug (Pseudococcus comstocki), a significant agricultural pest that damages a wide range of fruit trees and other crops studiamsu.mdstudiamsu.md. The identification was accomplished by collecting the volatile compounds released by virgin female mealybugs. Researchers used a combination of advanced analytical techniques, including gas chromatography, mass spectroscopy, and infrared spectroscopy, to determine its precise chemical structure nih.gov. The structure was then unequivocally confirmed through chemical synthesis, with the synthetic compound demonstrating biological activity identical to that of the natural pheromone nih.gov.
The behavioral efficacy of 2,6-Dimethylhepta-1,5-dien-3-yl acetate has been rigorously confirmed through extensive laboratory and field bioassays amanote.comdocumentsdelivered.com. Scientific studies and field tests have consistently shown that this compound is highly attractive to male Comstock mealybugs studiamsu.mdstudiamsu.md. In field trials, traps baited with the synthetic pheromone were highly effective at capturing male insects, demonstrating its potency as a long-range attractant nih.gov. These findings have established the compound as a vital tool for monitoring and managing P. comstocki populations in agricultural settings. Some studies have also investigated analogs of the pheromone, which were found to be significantly less attractive, highlighting the specificity of the mealybug's olfactory response nih.gov.
Table 1: Summary of Bioassay Findings for 2,6-Dimethylhepta-1,5-dien-3-yl Acetate
| Assay Type | Subject Species | Response Observed | Significance |
| Field Trapping | Pseudococcus comstocki (males) | High trap capture rates with synthetic pheromone. | Confirms high attractancy and efficacy for population monitoring. nih.gov |
| Field Bioassay | Pseudococcus comstocki (males) | Demonstrated to be the most attractive compound for the species. | Establishes its role as the primary sex attractant. studiamsu.mdstudiamsu.md |
| Analog Comparison | Pseudococcus comstocki (males) | Synthetic analogs were significantly less attractive. | Indicates a high degree of structural specificity in the pheromone reception system. nih.gov |
The response to 2,6-Dimethylhepta-1,5-dien-3-yl acetate is highly species-specific, serving as a critical mechanism for reproductive isolation.
Intraspecific Response: The primary intraspecific response is the strong attraction of male P. comstocki to the female-emitted pheromone, which facilitates mate location and successful reproduction. The high efficacy observed in bioassays underscores the compound's vital role in the life cycle of this species studiamsu.mdnih.gov.
Interspecific Response: There is little evidence to suggest that other species are significantly attracted to the P. comstocki pheromone, indicating a high level of specificity. Studies on closely related mealybug species, such as Planococcus citri and Planococcus ficus, provide insight into the specificity of pheromone communication in this insect family. In laboratory crosses between these two species, the resulting hybrid males responded exclusively to the pheromone of the maternal species and showed no response to the paternal species' pheromone researchgate.net. This phenomenon, likely linked to the mealybugs' unique genetic system where the paternal chromosomes become inactive, demonstrates the strong species-specific programming of pheromone response and suggests that interspecific "cross-talk" is minimal researchgate.net. This specificity ensures that reproductive effort is not wasted on incompatible mates.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of a pheromone is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are therefore crucial in deciphering the precise features of 2,6-dimethylhepta-1,5-dien-3-yl acetate that are recognized by the specialized receptors of the male Comstock mealybug. While comprehensive SAR studies specifically for this compound are not extensively detailed in publicly available literature, general principles of pheromone perception provide a framework for understanding these relationships.
Influence of Molecular Conformation and Stereoelectronic Profile on Bioactivity
The electronic properties of the acetate group, including its polarity and ability to form hydrogen bonds, are also believed to play a significant role in the binding affinity and activation of the receptor. Any alteration to this functional group would likely have a profound impact on the pheromone's activity.
Correlation of Alkyl Chain Length and Methyl Branching with Membrane Permeability and Biological Response
The transport of a pheromone molecule from the air to the sensory neurons within the insect's antenna involves passage through various biological membranes. The physicochemical properties of the molecule, such as its lipophilicity, are influenced by the length of the alkyl chain and the presence and position of methyl branches. These features, in turn, affect the molecule's ability to permeate these membranes.
| Feature | Potential Impact on Bioactivity |
| Molecular Conformation | Determines the fit with the receptor binding site. |
| Stereochemistry | High degree of specificity; incorrect stereoisomer may be inactive or inhibitory. |
| Electronic Profile | Influences binding affinity and receptor activation. |
| Alkyl Chain Length | Affects volatility and transport to the receptor. |
| Methyl Branching | Influences molecular shape and interaction with binding proteins. |
Synthesis and Evaluation of 2,6-Dimethylhepta-1,5-dien-3-yl Acetate Derivatives for Biological Activity Modulation
The synthesis of pheromones and their analogs is a cornerstone of chemical ecology research, providing essential tools for pest management and for probing the intricacies of insect olfaction.
Design and Synthesis of Structural Analogs
The synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate has been a subject of interest, with various synthetic routes developed to produce this compound for research and commercial applications. studiamsu.md The design and synthesis of structural analogs, while not extensively documented for this specific pheromone, would logically proceed by systematically modifying key structural features. This could include:
Alteration of the Acetate Group: Replacing the acetate with other esters or functional groups to probe the electronic and steric requirements of the receptor.
Modification of the Alkyl Chain: Synthesizing homologs with shorter or longer carbon chains to assess the impact of size and volatility.
Varying the Position and Number of Methyl Groups: Preparing analogs with methyl groups at different positions or with additional or fewer branches to understand the importance of the substitution pattern.
Changing the Double Bond Geometry and Position: Synthesizing isomers with different double bond configurations (E/Z) or locations to evaluate the geometric constraints of the receptor.
Comparative Analysis of Biological Potency of Derivatives
Once synthesized, the biological potency of these derivatives would be evaluated through a combination of laboratory and field-based assays. Electroantennography (EAG) is a common laboratory technique used to measure the electrical response of an insect's antenna to a specific chemical stimulus. This provides a direct measure of the ability of a compound to be detected by the insect's olfactory system.
Behavioral assays, conducted in wind tunnels or in the field, are then used to determine if the detected compound elicits the appropriate behavioral response (e.g., upwind flight and attraction). Field trapping experiments are the ultimate test of a pheromone analog's effectiveness, comparing its ability to lure target insects with that of the natural pheromone.
While specific data on a wide range of derivatives of 2,6-dimethylhepta-1,5-dien-3-yl acetate is not currently available in the public domain, the following table outlines a hypothetical comparative analysis based on common findings in pheromone research.
| Derivative Type | Expected Biological Potency (Relative to Natural Pheromone) | Rationale |
| Incorrect Stereoisomer | Significantly Lower to Inactive | Receptor binding is highly stereospecific. |
| Longer/Shorter Alkyl Chain | Lower | Altered volatility and fit within the receptor. |
| Modified Ester Group | Variable, likely lower | Changes in electronic and steric properties affecting receptor interaction. |
| Altered Methyl Branching | Lower | Disruption of the specific molecular shape required for receptor binding. |
Applications and Future Research Directions Involving 2,6 Dimethylhepta 1,5 Dien 3 Yl Acetate
Utilization as a Synthetic Building Block in Complex Molecule Construction
Current research primarily focuses on the synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate (B1210297) itself, rather than its extensive use as a starting material for other complex molecules. The intricate stereochemistry and specific functional group arrangement of this compound make its own synthesis a significant challenge and a primary area of investigation. While it possesses reactive sites, such as the carbon-carbon double bonds and the ester group, that could theoretically be exploited for further chemical transformations, the available scientific literature does not extensively document its use as a foundational building block for the construction of other, more complex chemical structures.
Intermediacy in the Production of Specialty Chemicals and Materials
The principal application of 2,6-dimethylhepta-1,5-dien-3-yl acetate is as a specialty chemical itself, specifically as a pheromone lure. Its precursor, 2,6-dimethylhepta-1,5-dien-3-ol, is a key intermediate in its production. psu.edu The synthesis of the final acetate product from this alcohol is a critical step in its manufacturing. psu.edu However, beyond its role in its own synthesis, there is limited information available in the public domain regarding its use as an intermediate in the broader production of other specialty chemicals or materials. The focus of its production is almost exclusively for its end-use in pest management applications.
Exploration of Novel Derivatives with Enhanced Properties for Research
The exploration of novel derivatives of 2,6-dimethylhepta-1,5-dien-3-yl acetate is an area with potential for future research. Currently, the scientific literature does not provide extensive examples of derivatives being synthesized to enhance or alter its properties. The research has remained largely focused on the optimization of the synthesis and application of the parent compound. Future investigations could explore modifications to the acetate group or the dienyl structure to potentially enhance its stability, volatility, or biological activity. However, at present, this remains a largely unexplored field.
Development of Advanced Methodologies for Sustainable and Green Synthesis
The key steps in this improved synthesis are outlined below:
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | 2-Methylpropenal, 1-Chloro-3-methylbut-2-ene | Zn powder, NH4Cl (aq), THF | 2,6-Dimethylhepta-1,5-dien-3-ol | 80% |
| 2 | 2,6-Dimethylhepta-1,5-dien-3-ol | Acetyl chloride, Pyridine (B92270), Diethyl ether | 2,6-Dimethylhepta-1,5-dien-3-yl acetate | 80% |
This streamlined process represents a significant step forward in the sustainable production of this important pheromone.
Investigation of Unexplored Biological Activities and Molecular Target Interactions
The primary and well-established biological activity of 2,6-dimethylhepta-1,5-dien-3-yl acetate is its function as the sex pheromone of the Comstock mealybug, Pseudococcus comstocki. psu.edu This insect is a highly polyphagous pest that causes significant damage to a wide range of agricultural crops, including apples and pears. psu.edu The female of the species produces this compound to attract males for mating.
Field tests have confirmed that 2,6-dimethylhepta-1,5-dien-3-yl acetate is a potent attractant for this species. psu.edu This specific biological activity is the cornerstone of its application in agriculture. While it is a powerful semiochemical, the broader spectrum of its potential biological activities and its interactions with molecular targets in other organisms remain largely unexplored. Future research could investigate if this compound or its derivatives have other, yet unknown, biological effects.
Integration into Integrated Pest Management (IPM) Strategies
The most significant application of 2,6-dimethylhepta-1,5-dien-3-yl acetate is its use as a key component in Integrated Pest Management (IPM) programs for the Comstock mealybug. psu.edu IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.
The use of synthetic pheromones like 2,6-dimethylhepta-1,5-dien-3-yl acetate in IPM serves several purposes:
Monitoring: Pheromone-baited traps are used to monitor the presence and population density of the Comstock mealybug. This information helps growers to make informed decisions about the timing and necessity of other control measures.
Mating Disruption: By permeating the air with the synthetic pheromone, the ability of male mealybugs to locate females is disrupted, thereby reducing mating and subsequent generations of the pest.
This targeted approach is environmentally friendly as it is species-specific and reduces the need for broad-spectrum insecticides.
Q & A
Q. What advanced statistical methods address variability in ecotoxicity assays?
- Methodological Answer :
- Design : Use factorial ANOVA to disentangle pH, temperature, and microbial community effects.
- Case Study : EC50 variability (5–20 mg/L) in Daphnia magna tests. Apply bootstrap resampling (n=1000 iterations) to estimate confidence intervals.
- Tools : R packages (e.g., ecotox) for dose-response modeling .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
